Nofecainide

Overview

Description

Nofecainide is a synthetic compound known for its application in the treatment of cardiac arrhythmias. It belongs to the class of antiarrhythmic agents and is used to manage irregular heartbeats by stabilizing the cardiac rhythm.

Preparation Methods

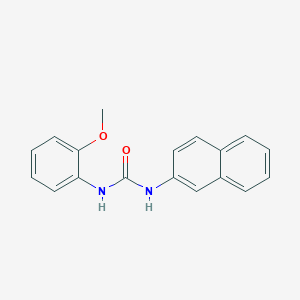

Synthetic Routes and Reaction Conditions: The synthesis of Nofecainide involves multiple steps, starting with the preparation of the core benzamide structure. The process typically includes:

Formation of the Benzamide Core: This involves the reaction of a substituted benzoyl chloride with an amine to form the benzamide.

Introduction of Fluoroalkoxy Groups: The benzamide is then reacted with fluoroalkoxy reagents under controlled conditions to introduce the trifluoroethoxy groups.

Final Assembly:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Batch Reactors: For controlled reaction conditions.

Purification Steps: Including crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Nofecainide undergoes several types of chemical reactions, including:

Oxidation: Can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products: The major products formed from these reactions include various analogs and derivatives of this compound, each with potential therapeutic applications.

Scientific Research Applications

Nofecainide has a wide range of applications in scientific research:

Chemistry: Used as a model compound in the study of antiarrhythmic agents.

Biology: Investigated for its effects on cellular ion channels and cardiac cells.

Medicine: Primarily used in the treatment of atrial fibrillation and other cardiac arrhythmias.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical studies.

Mechanism of Action

Nofecainide exerts its effects by blocking sodium channels in cardiac cells. This action prolongs the cardiac action potential and stabilizes the cardiac rhythm. The molecular targets include the sodium channels in the heart, which are crucial for the propagation of electrical signals.

Comparison with Similar Compounds

Flecainide: Another antiarrhythmic agent with a similar mechanism of action.

Encainide: Shares structural similarities and is used for similar therapeutic purposes.

Propafenone: Also a class Ic antiarrhythmic agent with comparable effects.

Uniqueness: Nofecainide is unique in its specific structural modifications, which provide distinct pharmacokinetic properties and a different side effect profile compared to other similar compounds.

By understanding the detailed synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and medical fields.

Properties

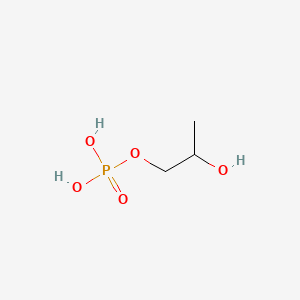

CAS No. |

50516-43-3 |

|---|---|

Molecular Formula |

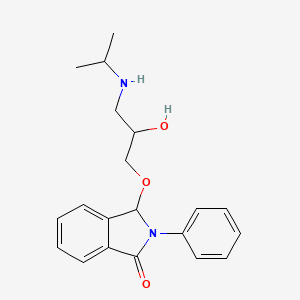

C20H24N2O3 |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

3-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2-phenyl-3H-isoindol-1-one |

InChI |

InChI=1S/C20H24N2O3/c1-14(2)21-12-16(23)13-25-20-18-11-7-6-10-17(18)19(24)22(20)15-8-4-3-5-9-15/h3-11,14,16,20-21,23H,12-13H2,1-2H3 |

InChI Key |

KUHVZVZAYMLXGA-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(COC1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3)O |

Canonical SMILES |

CC(C)NCC(COC1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3)O |

Key on ui other cas no. |

50516-43-3 |

Synonyms |

3-(2-hydroxy-3-(isopropylamino)propoxy)-2-phenyl-1-isoindolinone nofedone nofedone fumarate (1:1) nofedone fumarate (2:1) RP 30356 |

Origin of Product |

United States |

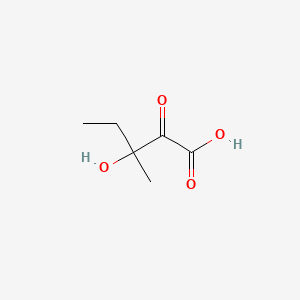

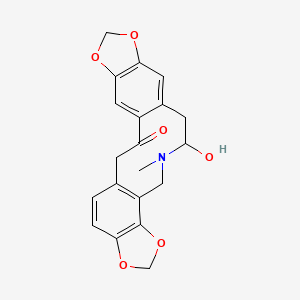

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1212972.png)